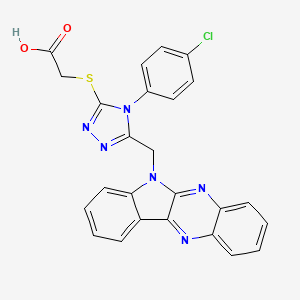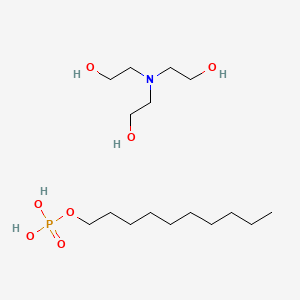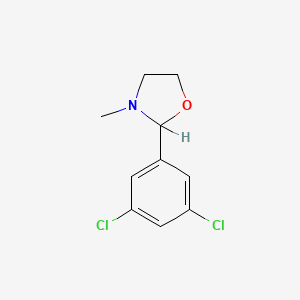
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a sulfobenzylamino group, making it a unique and potentially useful molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The dimethylamino and sulfobenzylamino groups are then added using nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and pathway analysis.
類似化合物との比較
Similar Compounds
Thiazole-5-acetic acid derivatives: Compounds with similar thiazole rings and acetic acid groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups.
Dimethylamino derivatives: Compounds with dimethylamino groups.
Uniqueness
The uniqueness of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-dimethylamino-alpha-sulfobenzylamino)-, methyl ester lies in its combination of functional groups, which may confer unique chemical and biological properties
特性
CAS番号 |
102367-78-2 |
|---|---|
分子式 |
C21H22ClN3O5S2 |
分子量 |
496.0 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[[2-(dimethylamino)phenyl]methyl]sulfamic acid |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-24(2)17-7-5-4-6-15(17)13-25(32(27,28)29)21-23-20(14-8-10-16(22)11-9-14)18(31-21)12-19(26)30-3/h4-11H,12-13H2,1-3H3,(H,27,28,29) |
InChIキー |
FQZHGOARMFBINM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1CN(C2=NC(=C(S2)CC(=O)OC)C3=CC=C(C=C3)Cl)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


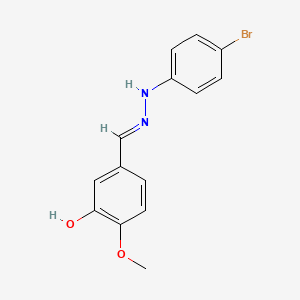
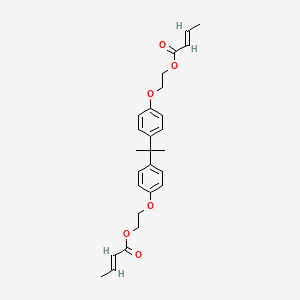
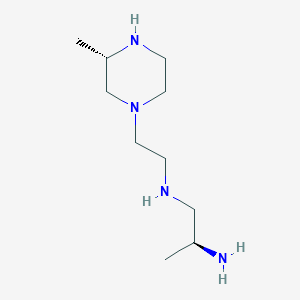
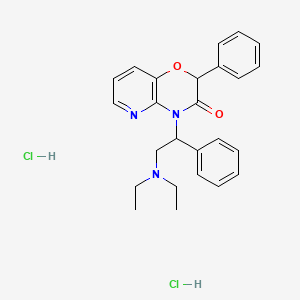
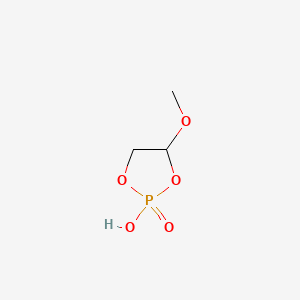

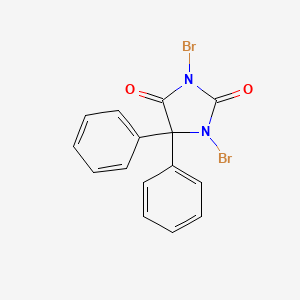


![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
